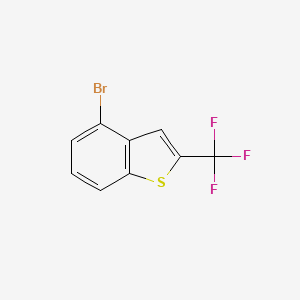

![molecular formula C22H18ClN3O3S3 B2573925 N-[4-(5-Chlorthiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamid CAS No. 888411-63-0](/img/structure/B2573925.png)

N-[4-(5-Chlorthiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

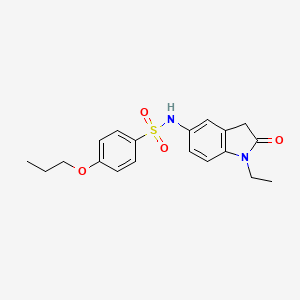

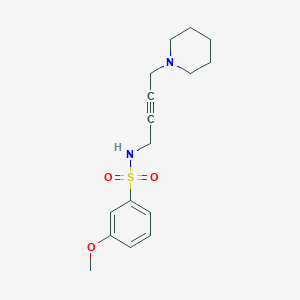

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S3 and its molecular weight is 504.03. The purity is usually 95%.

BenchChem offers high-quality N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die synthetisierten Derivate dieser Verbindung wurden auf ihre antibakterielle Aktivität untersucht. Insbesondere die Verbindungen d1, d2 und d3 zeigten vielversprechende Ergebnisse gegen sowohl grampositive als auch gramnegative Bakterienarten. Thiazol-Derivate, wie das hier in Frage stehende, sind dafür bekannt, die bakterielle Lipidbiosynthese zu hemmen und antibakterielle Wirkungen zu zeigen .

Antikrebs-Potenzial

Krebs stellt eine bedeutende globale Gesundheitsherausforderung dar. Die Verbindungen d6 und d7 aus dieser Familie erwiesen sich als hochwirksam gegen östrogenrezeptor-positive humane Brustadenokarzinomzellen (MCF7). Diese Derivate könnten als potenzielle Leitstrukturen für ein rationales Wirkstoffdesign bei der Behandlung von Brustkrebs dienen .

Minderung der Arzneimittelresistenz

Angesichts der zunehmenden antimikrobiellen und antikanzerogenen Arzneimittelresistenz werden dringend neue Verbindungen benötigt. Der Thiazol-Kern, ein wichtiger Bestandteil dieser Verbindung, hat sich bei der Überwindung von Arzneimittelresistenz als vielversprechend erwiesen. Durch die Erforschung neuer Wirkmechanismen wollen Forscher der mikrobiellen und Krebszellresistenz entgegenwirken .

Entzündungshemmende Eigenschaften

Heterozyklische Thiazole, einschließlich der hier in Frage stehenden Verbindung, wurden mit entzündungshemmenden Wirkungen in Verbindung gebracht. Diese Eigenschaften sind wertvoll bei der Behandlung von Entzündungszuständen und rechtfertigen weitere Untersuchungen .

Antifungale Aktivität

Thiazol-Derivate haben antifungale Eigenschaften gezeigt. Obwohl in der vorliegenden Literatur keine spezifischen Daten zur antifungalen Aktivität der Verbindung verfügbar sind, lohnt es sich, ihr Potenzial bei der Bekämpfung von Pilzinfektionen zu untersuchen .

Antituberkulose-Potenzial

Obwohl die Verbindung nicht direkt auf ihre antituberkulose Aktivität untersucht wurde, wurde der Thiazol-Kern in diesem Zusammenhang untersucht. Weitere Untersuchungen könnten untersuchen, ob diese Verbindung eine Wirkung gegen Tuberkulose zeigt .

Eigenschaften

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S3/c1-2-26(16-6-4-3-5-7-16)32(28,29)17-10-8-15(9-11-17)21(27)25-22-24-18(14-30-22)19-12-13-20(23)31-19/h3-14H,2H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWXESTUSWZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2573856.png)